Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . Another method involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not detailed in the available literature .Scientific Research Applications
Application 1: Synthesis of Novel Pyrazolopyridine Scaffolds
- Summary : This application involves the synthesis of novel pyrazolopyridine scaffolds, which are crucial frameworks in the discovery of bioactive agents in pharmaceuticals and agrochemicals .
- Methods : The synthesis is performed using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst, which offers advantages such as low cost, non-toxicity, and stability. The reaction is conducted at room temperature under ethanol, involving a sequential opening/closing cascade reaction .
- Results : The method yields the desired products with moderate to good yields, with gram-scale synthesis achieving up to 80% yield .
Application 2: Neuroprotective and Anti-neuroinflammatory Agents
- Summary : The compound has potential applications as neuroprotective and anti-neuroinflammatory agents, which are critical in the treatment of neurodegenerative diseases .
- Methods : Novel triazole-pyrimidine-based compounds were synthesized and characterized, followed by evaluation through cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The compounds exhibited significant anti-neuroinflammatory properties and promising neuroprotective activity, with reduced expression of stress and apoptosis markers in human neuronal cells .
Application 3: Antibacterial, Antiviral, Antifungal, and Antitumor Activity
- Summary : Pyrazolopyridines, including the subject compound, have been evaluated for selective antibacterial, antiviral, antifungal, and antitumor activities .
- Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions, aiming to improve processes and develop new synthesis strategies .
- Results : The activities of these compounds have been validated through various biological assays, demonstrating their potential as therapeutic agents .
Application 4: Synthesis of Heterocyclic Compounds
- Summary : The compound is used in the synthesis of heterocyclic compounds, which are prominent in the design of new drugs .
- Methods : Synthesis methods include starting from both a preformed pyrazole or pyridine, with the analysis of the diversity of substituents at various positions .
- Results : Over 300,000 structures have been described, illustrating the compound’s versatility in drug design .
Application 5: Formation of C–C Bonds and Esterification
- Summary : The compound is involved in reactions for the formation of C–C bonds and esterification, which are fundamental reactions in organic synthesis .
- Methods : Solid Brønsted acid catalysts like AC-SO3H with SO3H groups are used to enhance the reaction’s efficiency .
- Results : The use of these catalysts has led to improved yields and reaction conditions for the synthesis of various organic molecules .
Application 6: Combinatorial Chemistry
- Summary : The compound serves as a reagent in the creation of combinatorial libraries based on the pyrazolopyridine scaffold, which is essential for rapid drug discovery .
- Methods : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with active methylene compounds is often used .
- Results : This method is widely used to generate diverse libraries of compounds for high-throughput screening in drug discovery .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(benzylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-23-17(22)14-10-19-16-13(11-20-21(16)2)15(14)18-9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGXSSQEAWZBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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